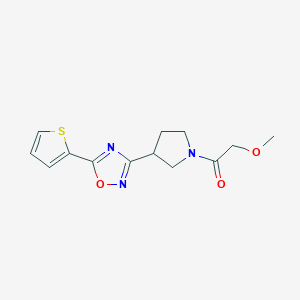
3-(Pyrrolidin-1-yl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Pyrrolidin-1-yl)picolinonitrile” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This five-membered ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse. For instance, the reaction of various 1,6-enynes with N2CHSiMe3 in the presence of RuCl(COD)Cp* as a catalyst precursor leads to the general formation of alkenylbicyclo[3.1.0]hexanes .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Structural Analysis
Research has explored the synthesis and structural characterization of complexes with pyridine derivatives, revealing insights into coordination chemistry. Tessier and Rochon (1999) studied complexes involving pyridine derivatives, highlighting the spectroscopic characteristics and crystal structures to understand the trans influence of ligands in coordination compounds (Tessier & Rochon, 1999). Similarly, Wharf et al. (1987) investigated Raman and far-infrared spectra of triphenyltin isochalcocyanates with pyridine derivatives, providing details on their crystal and molecular structures (Wharf et al., 1987).
Catalytic Applications and Reaction Mechanisms
Andersson (1986) described a combined transient response and temperature-programmed desorption technique for the ammoxidation of 3-picoline over a V2O5 catalyst, shedding light on reaction mechanisms and surface interactions (Andersson, 1986). Mautner et al. (2003) reported on polymeric zinc(II) and cadmium(II) azido complexes with pyridine derivatives, emphasizing their structural features and potential applications in coordination polymers (Mautner et al., 2003).
Luminescence and Materials Science
Cariati et al. (2000) explored solvent- and vapor-induced isomerization between luminescent solids involving pyridine derivatives, providing insights into vapochromism and its structural basis (Cariati et al., 2000). Zhang et al. (2016) studied the preparation of pyridine and 3-picoline from acrolein and ammonia using a HF/MgZSM-5 catalyst, discussing the implications for catalysis and chemical synthesis (Zhang et al., 2016).
Advanced Functional Materials and Antimicrobial Activities
Research by Tamer et al. (2018) on pyridine-2-carboxylic acid and its derivatives provided spectroscopic characterizations, DFT calculations, and examined their antimicrobial activities, contributing to the understanding of these compounds' interactions and properties (Tamer et al., 2018).
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-ylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-10(4-3-5-12-9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMNZLVBEVXLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2755255.png)
![N-(4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2755257.png)
![N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2755258.png)
![7-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]dihydrochloride](/img/structure/B2755260.png)


![2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide](/img/structure/B2755265.png)
![Ethyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755267.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2755270.png)

![6-(2,6-dichlorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2755273.png)
